(S)-O-Tolyl-cbs-oxazaborolidine, 0.5M I&

Asymmetric Catalysis Diels–Alder Cycloaddition Catalyst Stability

(S)-O-Tolyl-CBS-oxazaborolidine (CAS 463941-07-3), supplied as a 0.5 M solution in toluene, belongs to the Corey–Bakshi–Shibata (CBS) family of proline-derived chiral oxazaborolidines. While the 2-methyl-CBS congeners are established catalysts for borane-mediated enantioselective ketone reduction, the o-tolyl variant is distinguished by its ability to serve as a pre-catalyst for Diels–Alder reactions upon protonation with trifluoromethanesulfonimide (triflimide, (CF₃SO₂)₂NH), generating a powerful, thermally stable chiral Lewis superacid.

Molecular Formula C24H24BNO
Molecular Weight 353.3 g/mol
Cat. No. B12116278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-O-Tolyl-cbs-oxazaborolidine, 0.5M I&
Molecular FormulaC24H24BNO
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESB1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C
InChIInChI=1S/C24H24BNO/c1-19-11-8-9-16-22(19)25-26-18-10-17-23(26)24(27-25,20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,11-16,23H,10,17-18H2,1H3
InChIKeyXHMKFCAQQGBIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-O-Tolyl-CBS-oxazaborolidine, 0.5M in Toluene: Chiral Lewis Acid Precursor for Asymmetric Diels–Alder Catalysis


(S)-O-Tolyl-CBS-oxazaborolidine (CAS 463941-07-3), supplied as a 0.5 M solution in toluene, belongs to the Corey–Bakshi–Shibata (CBS) family of proline-derived chiral oxazaborolidines [1]. While the 2-methyl-CBS congeners are established catalysts for borane-mediated enantioselective ketone reduction, the o-tolyl variant is distinguished by its ability to serve as a pre-catalyst for Diels–Alder reactions upon protonation with trifluoromethanesulfonimide (triflimide, (CF₃SO₂)₂NH), generating a powerful, thermally stable chiral Lewis superacid [2]. This activated species catalyzes a broad scope of enantioselective [4+2] cycloadditions between dienes and dienophiles, including challenging substrates such as quinones and α,β-unsaturated esters, which are beyond the reach of the classical methyl-substituted CBS catalysts in this reaction manifold .

Why Generic CBS Catalyst Substitution Fails: The Functional Divergence Between o-Tolyl and Methyl-CBS Oxazaborolidines


The term 'CBS catalyst' encompasses a family of oxazaborolidines whose reactivity profiles diverge critically depending on the boron substituent. The 2-methyl-CBS-oxazaborolidine (e.g., (S)-(-)-2-methyl-CBS-oxazaborolidine, 1 M in toluene) is optimized for stoichiometric borane-mediated ketone reduction, where the B–Me group participates directly in the hydride-transfer transition state [1]. In contrast, (S)-o-tolyl-CBS-oxazaborolidine is structurally pre-organized for protonation at nitrogen by strong acids (triflimide or AlBr₃) to generate a cationic chiral Lewis acid, a species the methyl analogue cannot form with comparable stability or catalytic breadth [2]. A procurement decision that treats these two compounds as interchangeable—for instance, purchasing the more common methyl-CBS solution for a Diels–Alder application—will result in catalytic incompetence, as the methyl derivative lacks the requisite aryl substitution at boron to support the cationic Lewis acid geometry and counterion stabilization essential for cycloaddition catalysis [3]. The quantitative evidence below substantiates why (S)-o-tolyl-CBS-oxazaborolidine, 0.5M in toluene, is the only appropriate choice when the synthetic objective is enantioselective Diels–Alder cycloaddition rather than ketone reduction.

Quantitative Differentiation of (S)-O-Tolyl-CBS-oxazaborolidine, 0.5M: Head-to-Head Performance Data for Procurement Decisions


Thermal Stability of Triflimide-Activated o-Tolyl-CBS vs. Triflate-Activated Analog

When (S)-o-tolyl-CBS-oxazaborolidine is protonated with triflimide ((CF₃SO₂)₂NH) to generate the cationic Lewis acid catalyst 3a, the resulting species exhibits markedly superior thermal stability compared to the corresponding triflate (CF₃SO₃⁻) salt 2a. Catalyst 2a decomposes appreciably at or above 0 °C, limiting its operational range to sub-ambient temperatures (≤4 °C). In contrast, the triflimide salt 3a functions effectively at 25 °C with no loss of catalytic potency [1]. This differential stability is critical for enabling Diels–Alder reactions between less reactive diene/dienophile pairs that require ambient or slightly elevated temperatures to proceed at practical rates, directly expanding the accessible substrate scope.

Asymmetric Catalysis Diels–Alder Cycloaddition Catalyst Stability

Substrate Scope Breadth: o-Tolyl-CBS/Triflimide vs. o-Tolyl-CBS/Triflate with Unreactive Dienes

The triflimide-activated (S)-o-tolyl-CBS system (3a/3b) successfully catalyzes enantioselective Diels–Alder reactions between diethyl fumarate (a less reactive dienophile) and a series of poorly reactive dienes—including 1,3-butadiene, isoprene, and 2,3-dimethylbutadiene—providing uniformly excellent yields (81–98%) and enantioselectivities (89–97% ee) [1]. In contrast, the corresponding triflate catalysts (2a/2b), derived from the same o-tolyl-CBS precursor, fail to produce satisfactory results with this substrate panel; the data are explicitly excluded by the authors as inferior. Similarly, with α,β-enones and 2,3-dimethylbutadiene, the triflimide system 3a/3b delivers dramatically improved yields and enantioselectivities (Table 4, Ryu & Corey 2003) compared to the triflate system, which was previously reported to be effective only with the more reactive cyclopentadiene [2].

Asymmetric Catalysis Diels–Alder Cycloaddition Substrate Scope

Enantioselective Quinone Diels–Alder: A Reaction Class Unique to o-Tolyl-CBS-Derived Catalysts

The catalytic enantioselective Diels–Alder reaction of quinones was, until the introduction of the o-tolyl-CBS/triflimide system, a largely unsolved problem. Prior catalysts such as Mikami's BINOL-Ti complex achieved only ~85% ee with a very limited substrate set (benzoquinone or naphthoquinone with two 1-substituted butadienes) [1]. The triflimide-activated (S)-o-tolyl-CBS catalyst 3a delivers uniformly outstanding results with 2,5-dimethyl-1,4-benzoquinone and dienes of widely varying reactivity: isoprene (99% yield, 95% ee), 2,3-dimethylbutadiene (99% yield, 94% ee), and 1,3-butadiene (96% yield, 92% ee) [1]. The 2-methyl-CBS-oxazaborolidine, even if activated by acid, does not provide a viable quinone Diels–Alder catalyst—the o-tolyl substitution at boron is structurally required for the pre-transition-state assembly that directs both regio- and enantioselectivity with unsymmetrical quinones [2].

Asymmetric Catalysis Quinone Cycloaddition Natural Product Synthesis

Functional Selectivity: Ketone Reduction (Methyl-CBS) vs. Diels–Alder Catalysis (o-Tolyl-CBS)

The (S)-2-methyl-CBS-oxazaborolidine (1 M in toluene) serves as the industry-standard catalyst for borane-mediated enantioselective ketone reduction, typically delivering 90–99% ee across a broad ketone scope at 2–10 mol % catalyst loading [1]. However, this catalyst is structurally incapable of the alternative catalytic function—Diels–Alder cycloaddition—because the B–Me group cannot sustain the cationic Lewis acid geometry required after protonation. Conversely, (S)-o-tolyl-CBS-oxazaborolidine is engineered for acid activation: upon treatment with 1 equivalent of triflimide, it generates a cationic species that catalyzes Diels–Alder reactions at 20 mol % loading but is not applicable to borane-mediated ketone reduction [2]. This functional orthogonality means that procurement of the incorrect CBS variant for a given reaction type results in complete catalytic failure—not merely suboptimal performance. No single CBS catalyst serves both reduction and cycloaddition functions with preparative utility .

Reaction Chemoselectivity Catalyst Selection Synthetic Methodology

High-Impact Application Scenarios for (S)-O-Tolyl-CBS-oxazaborolidine, 0.5M in Toluene


Enantioselective Synthesis of Chiral Quinone-Derived Building Blocks for Natural Product Total Synthesis

When a synthetic route requires a chiral cyclohexene derivative bearing a 1,4-diketone (quinone-derived) motif, the (S)-o-tolyl-CBS/triflimide catalytic system (generated from the 0.5M toluene solution) is the only documented catalyst capable of delivering high yields (96–99%) and enantioselectivities (92–96% ee) across both symmetrical and unsymmetrical quinones with a range of acyclic dienes [1]. The position-selectivity control achieved via the 3-iodoquinone strategy (93% yield, 96% ee) further enables regiospecific cycloaddition that is unattainable with any alternative chiral Lewis acid catalyst [1]. Application example: enantioselective construction of the bicyclic core of cassane diterpenoids, where the chiral quinone adduct serves as the key intermediate.

Catalytic Asymmetric Diels–Alder Reactions with Electron-Deficient Alkenes at Ambient Temperature

For Diels–Alder reactions between poorly reactive dienophiles (diethyl fumarate, trifluoroethyl acrylate) and less nucleophilic dienes (1,3-butadiene, isoprene, 2,3-dimethylbutadiene), the triflimide-activated (S)-o-tolyl-CBS catalyst uniquely enables operation at practical temperatures (up to 25 °C) while maintaining high enantioselectivity (89–97% ee) and yield (81–98%) [2]. The triflate analogue of the same catalyst decomposes above 0 °C and fails with this substrate class entirely, while alternative chiral Lewis acids (bisoxazoline–Cu(II), BINOL–Ti) show markedly inferior scope [2]. This scenario applies to the kilogram-scale synthesis of chiral cyclohexane-1,2-dicarboxylate esters, intermediates for pharmaceutically relevant GABA analogues.

Enantioselective Synthesis of α,β-Enone-Derived Cycloadducts for Fragrance and Agrochemical Intermediates

The (S)-o-tolyl-CBS/triflimide system 3a/3b catalyzes Diels–Alder reactions between α,β-enones and 2,3-dimethylbutadiene—a substrate combination that fails with the previously reported triflate catalysts [3]. This enables practical access to chiral monoterpene-like cyclohexene ketones with defined quaternary stereocenters, which serve as fragrance ingredients (e.g., chiral ionone analogues) and agrochemical building blocks. Catalyst 3a delivers the predicted absolute stereochemistry with high predominance across all 24 examples reported, providing the predictability required for process development [3].

Preparation of Chiral Cationic Oxazaborolidinium Catalysts for Reaction Screening and Methodology Development

Researchers developing new enantioselective transformations catalyzed by chiral cationic oxazaborolidines—including cyanosilylation of aldehydes, Michael additions, and vinylogous Mukaiyama aldol reactions—require (S)-o-tolyl-CBS-oxazaborolidine, 0.5M as the standardized pre-catalyst [4]. The 0.5M solution format in toluene ensures precise stoichiometric protonation with triflimide (1.0 equiv) for in situ catalyst generation, eliminating the handling challenges associated with the moisture-sensitive solid oxazaborolidine. This application scenario is directly supported by the foundational publications of Corey and Ryu demonstrating that catalysts 3a and 3b (derived from o-tolyl-CBS) are the structurally characterized, thermally stable species upon which all subsequent cationic oxazaborolidine methodology has been built [4].

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